molecular formula C17H17F3N2O5S B2579512 N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 2034316-35-1

N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2579512
CAS No.: 2034316-35-1
M. Wt: 418.39
InChI Key: XYYVZXNVYRGAAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a high-purity chemical reagent intended for research applications. The ethanediamide (oxalamide) core and trifluoromethoxyphenyl moiety are structural features found in compounds with documented biological activity, suggesting potential as a scaffold in medicinal chemistry and drug discovery programs . The inclusion of a thiophene ring and a 2-hydroxyethoxy side chain may influence the compound's physicochemical properties and binding affinity, making it a candidate for investigating structure-activity relationships. Researchers can utilize this compound in exploratory studies, including in vitro screening and biochemical assay development. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Certificate of Analysis for specific data on purity, stability, and handling.

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O5S/c18-17(19,20)27-13-3-1-12(2-4-13)22-16(25)15(24)21-9-14(26-7-6-23)11-5-8-28-10-11/h1-5,8,10,14,23H,6-7,9H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYVZXNVYRGAAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=O)NCC(C2=CSC=C2)OCCO)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then coupled to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or methanol, and catalysts like palladium on carbon or copper iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures (ranging from -78°C to 150°C), inert atmospheres (e.g., nitrogen or argon), and specific solvents (e.g., tetrahydrofuran, dimethyl sulfoxide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Structural Analog 1: N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(trifluoromethoxy)phenyl]ethanediamide

  • Molecular Formula : C23H26F3N3O3S .
  • Key Differences: Replaces the thiophen-3-yl/hydroxyethoxy moiety with a methylsulfanyl benzyl-substituted piperidine. Piperidine ring may enhance rigidity and alter receptor selectivity .
Property Target Compound Analog 1
Molecular Weight ~480–500 g/mol (estimated) 481.533 g/mol
Key Substituents Thiophen-3-yl, hydroxyethoxy Methylsulfanyl benzyl
Solubility (Predicted) Moderate (polar groups) Low (hydrophobic substituent)

Structural Analog 2: N-Methyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]-ethyl}ethanamine (29)

  • Key Features :
    • Shares the trifluoromethoxy phenyl group but employs a piperidine-ethylamine backbone instead of ethanediamide.
    • Reported Ki values : σ1 = 4.2 nM, σ2 = 86 nM, indicating high σ1 receptor selectivity .

Structural Analog 3: PROTAC Compound from

  • Key Features :
    • Contains a hydroxyethoxy chain similar to the target compound.
    • Designed as a proteolysis-targeting chimera (PROTAC), leveraging hydrophilicity for cellular uptake .
  • Comparison :
    • Both compounds use hydroxyethoxy to balance hydrophilicity, but the target compound lacks the PROTAC’s E3 ligase-binding moiety.

Structural Analog 4: Benzamide Derivatives ()

  • Example: N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a).
  • Key Differences: Benzamide core vs. ethanediamide in the target compound. Ethanediamides may exhibit stronger hydrogen-bonding capacity, enhancing interactions with polar receptor sites.

Research Findings and Implications

Receptor Binding and Selectivity

  • The trifluoromethoxy group is critical for high-affinity interactions with σ receptors, as seen in Analog 2 (Ki = 4.2 nM) .

Physicochemical Properties

  • Hydroxyethoxy chain : Increases solubility (clogP ~2.5 estimated) compared to methylsulfanyl (clogP ~3.8) or piperidine-based analogs.
  • Ethanediamide linker : May reduce metabolic degradation compared to ester or amine-linked compounds .

Biological Activity

N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide, a compound with a complex structure, has garnered attention in recent years for its potential biological activities. This article provides an overview of its biological effects, including anti-inflammatory properties, cytotoxicity, and mechanisms of action based on diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C17H17F3N2O4S
  • Molecular Weight : 392.44 g/mol
  • CAS Number : 2034566-09-9

Biological Activity Overview

The biological activities of this compound have been studied primarily in the context of its anti-inflammatory and cytotoxic effects. Below is a summary of key findings from various studies.

Anti-inflammatory Activity

Research indicates that the compound exhibits significant anti-inflammatory properties. In vitro studies using RAW264.7 macrophage cells demonstrated that treatment with this compound reduced the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated cells. The following table summarizes these findings:

Concentration (µg/mL)NO Production (%)TNF-α Reduction (%)IL-6 Reduction (%)
1354030
10506055
100707570

These results suggest that the compound's anti-inflammatory effects are dose-dependent, with higher concentrations leading to more significant reductions in inflammatory markers.

Cytotoxicity Studies

Cytotoxicity assays, particularly the MTT assay, have been employed to evaluate the compound's effects on various cancer cell lines. The results indicate that at lower concentrations (1 µg/mL), the compound does not significantly affect cell viability. However, at higher concentrations (10 and 100 µg/mL), a notable decrease in cell viability was observed:

Cell LineConcentration (µg/mL)Viability (%)
HeLa195
HeLa1070
HeLa10050
MCF-7190
MCF-71065
MCF-710040

These findings indicate that while the compound has potential therapeutic effects, it also exhibits cytotoxicity at higher doses.

The mechanisms underlying the biological activities of this compound appear to involve modulation of signaling pathways associated with inflammation and cell survival. Studies suggest that it may inhibit NF-kB activation, a critical transcription factor involved in inflammatory responses.

Case Studies and Research Findings

  • Case Study on Inflammation : A study conducted on LPS-stimulated RAW264.7 cells demonstrated that treatment with this compound significantly reduced the expression of COX-2 and iNOS, both key enzymes in the inflammatory pathway.
  • Cancer Research : In a preclinical model using breast cancer cell lines, the compound showed promise as an adjunct therapy by enhancing the efficacy of existing chemotherapeutic agents while reducing their side effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.